Azelnidipine D7 Azelnidipine D7 Azelnidipine D7 is deuterium labeled Azelnidipine, which is a L-type calcium channel blocker.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1554744
InChI:
SMILES:
Molecular Formula: C33H27D7N4O6
Molecular Weight: 589.69

Azelnidipine D7

CAS No.:

Cat. No.: VC1554744

Molecular Formula: C33H27D7N4O6

Molecular Weight: 589.69

* For research use only. Not for human or veterinary use.

Azelnidipine D7 -

Specification

Molecular Formula C33H27D7N4O6
Molecular Weight 589.69

Introduction

Chemical Structure and Physical Properties

Azelnidipine D7 presents a modified molecular structure where seven hydrogen atoms have been replaced with deuterium (heavy hydrogen) atoms. This isotopic substitution maintains the pharmacological activity of the parent compound while introducing distinct advantages for research applications and potentially altering pharmacokinetic properties.

Basic Chemical Information

The compound possesses specific physicochemical characteristics that define its behavior in biological systems and experimental settings. Table 1 summarizes these fundamental properties.

PropertySpecification
Molecular FormulaC33H27D7N4O6
Molecular Weight589.69 g/mol
Physical AppearanceYellow solid
SolubilitySoluble in chloroform and methanol
Storage ConditionsPowder: -20°C (3 years stability)
In solvent: -80°C (1 year stability)

The deuterium labeling in Azelnidipine D7 represents a strategic modification that enhances compound stability while preserving the core functionality of the parent molecule . This structural adaptation facilitates specialized research applications, particularly in metabolic pathway investigations and pharmaceutical development contexts.

Structural Classification

As a dihydropyridine derivative, Azelnidipine D7 belongs to an important class of calcium channel blockers that has demonstrated significant clinical utility. The compound maintains high lipid solubility and selectivity for vascular tissues, properties that contribute to its efficacy in cardiovascular applications.

Mechanism of Action and Pharmacodynamics

Primary Mechanism

Azelnidipine D7 functions through the selective inhibition of L-type voltage-dependent calcium channels. This mechanism involves binding to specific receptor sites on these channels, effectively blocking the trans-membrane influx of calcium ions into vascular smooth muscle cells. The resulting inhibition of calcium-dependent contraction leads to vasodilation and subsequent reduction in blood pressure.

Pharmacological Effects

The compound demonstrates several important pharmacological characteristics that distinguish it from other agents in its class:

  • Prolonged vasodilatory action with high vascular tissue affinity

  • Blood pressure reduction without compensatory tachycardia

  • Maintenance of cerebral blood flow while reducing systemic pressure

  • Anti-inflammatory effects through inhibition of reactive oxygen species generation

These properties make Azelnidipine D7 particularly valuable for research into hypertension management strategies, especially in populations with comorbid conditions such as diabetes or history of ischemic stroke.

Clinical Evidence and Therapeutic Applications

The REDEFINE Study Findings

A significant retrospective cohort study (REDEFINE) evaluated the efficacy of azelnidipine in 882 Indian patients with mild to moderate hypertension. This research provides valuable insights into the compound's effectiveness in diverse patient populations with varying hypertension severities and comorbidities .

Blood Pressure Reduction Data

The clinical response to azelnidipine treatment demonstrated statistically significant improvements across multiple patient categories, as shown in Table 2.

The study revealed that azelnidipine effectively reduced blood pressure across all subject categories, with particularly notable results in patients with established hypertension and those with comorbid diabetes . This suggests Azelnidipine D7 likely maintains similar therapeutic efficacy profiles.

Research Applications and Methodologies

Deuterium Labeling Advantages

The deuterium incorporation in Azelnidipine D7 provides specific advantages for pharmaceutical research:

  • Enhanced metabolic stability due to the kinetic isotope effect

  • Facilitated tracking of drug metabolism and distribution

  • Improved analytical detection sensitivity in complex biological matrices

  • Potential for altered pharmacokinetic profiles compared to non-deuterated versions

Analytical Applications

Azelnidipine D7 supports various research methodologies, particularly in the study of drug metabolism and pharmacokinetics:

Analytical TechniqueResearch Application
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural characterization and metabolite identification
Mass SpectrometryQuantitative analysis and metabolic pathway elucidation
Liquid ChromatographySeparation and detection of drug and metabolites

The deuterium labeling allows researchers to track the compound through various biological transformations, providing valuable insights into its pharmacokinetic and pharmacodynamic properties that would be difficult to obtain with unlabeled compounds.

Stock Solution Preparation

For research applications, proper preparation of Azelnidipine D7 stock solutions is critical. Table 3 provides guidance on solution preparation based on concentration requirements.

AmountConcentration
1 mM5 mM10 mM50 mM
1 mg1.6958 mL0.3392 mL0.1696 mL0.0339 mL
5 mg8.479 mL1.6958 mL0.8479 mL0.1696 mL
10 mg16.9581 mL3.3916 mL1.6958 mL0.3392 mL

These values facilitate precise research methodology implementation when working with Azelnidipine D7 in laboratory settings .

Comparative Analysis with Related Compounds

Dihydropyridine Calcium Channel Blockers

Azelnidipine D7 shares pharmacological classification with several important calcium channel blockers while maintaining unique characteristics. Understanding these similarities and differences provides context for appropriate research applications.

While specific comparative data on Azelnidipine D7 is limited in the search results, the parent compound azelnidipine demonstrates distinctive features compared to other calcium channel blockers, including:

  • Longer duration of action

  • Minimal effect on heart rate

  • High vascular selectivity

  • Beneficial effects on endothelial function

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